molecular formula C7H11F3O2 B3020980 Ethyl 4,4,4-trifluoro-2-methylbutanoate CAS No. 143484-00-8

Ethyl 4,4,4-trifluoro-2-methylbutanoate

Cat. No. B3020980
CAS RN: 143484-00-8
M. Wt: 184.16 g/mol
InChI Key: ANNZGOFOWCNVBU-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-2-methylbutanoate is a chemical compound that is part of a broader class of trifluoromethylated organic compounds. These compounds are of significant interest due to their unique physical and chemical properties, which make them valuable in various applications, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can greatly influence the biological activity of these molecules.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored through various methods. For instance, (R)-(+)- and (S)-(-)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate can be synthesized by enantioselective reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate using Baker's yeast, with additives such as allyl bromide or allyl alcohol acting as enzyme inhibitors . Additionally, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate and its Schiff base can be selectively reduced under heterogeneous catalysis to yield different products depending on the catalyst used . Furthermore, the biocatalyst Candida parapsilosis has been employed to prepare optically pure (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate through deracemisation and asymmetric reduction strategies .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of the trifluoromethyl group, which can significantly affect the molecule's reactivity and stereochemistry. For example, the use of bulky substituents in reactions involving ethyl 4,4,4-trifluoroacetoacetate can increase the stereoselectivity of cyclization reactions . The molecular structure also allows for various reactions, such as cycloadditions, to occur with high regio- and stereospecificity .

Chemical Reactions Analysis

This compound and its analogs participate in a variety of chemical reactions. Cycloaddition reactions with metallo-azomethine ylides lead to the formation of trifluoromethylpyrrolidines . Additionally, the compound can undergo photochemical reactions, as seen with ethyl 3-oxo-2,4-diphenylbutanoate, which produces radicals that can recombine or react further under different conditions . The compound's reactivity also extends to its ability to form Schiff bases and undergo hydrogenation to produce different heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and chemical stability. These properties are crucial for the compound's potential applications in medicinal chemistry. The trifluoromethyl group's electronegativity also affects the acidity of adjacent protons, which can be exploited in various synthetic applications .

Safety and Hazards

Ethyl 4,4,4-trifluoro-2-butynoate is a highly flammable liquid and vapour. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements for this compound are H225, H315, H319, and H335 .

Future Directions

Ethyl 4,4,4-trifluoro-2-butynoate has potential applications in the investigation of the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . It may also be used in the synthesis of various compounds .

properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNZGOFOWCNVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929479
Record name Ethyl 4,4,4-trifluoro-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136564-76-6
Record name Ethyl 4,4,4-trifluoro-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136564-76-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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